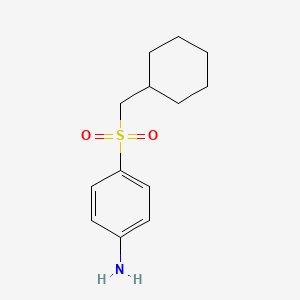

4-Cyclohexylmethanesulfonylaniline

Description

Properties

IUPAC Name |

4-(cyclohexylmethylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKRUOXKHNPVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms for 4 Cyclohexylmethanesulfonylaniline and Analogues

Fundamental Organic Reactions Relevant to Sulfonyl-Aniline Systems

The synthesis of complex organic molecules like 4-Cyclohexylmethanesulfonylaniline relies on a toolkit of fundamental reaction types. The formation of the aryl-sulfonyl bond and the modification of the aniline (B41778) and cyclohexyl moieties involve several key classes of organic reactions.

Electrophilic aromatic substitution (SEAr) is a cornerstone of organic chemistry and is critical for functionalizing aromatic rings like the aniline precursor. wikipedia.org In these reactions, an electrophile replaces an atom, typically a hydrogen, on the aromatic ring, preserving the stable aromatic system. byjus.combyjus.com The reaction proceeds via a two-step mechanism:

Attack and Formation of the Arenium Ion : The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+). masterorganicchemistry.comchemistrysteps.com This initial step is typically the slowest (rate-determining) because it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.comchemistrysteps.com

Deprotonation and Restoration of Aromaticity : A weak base removes a proton from the sp³-hybridized carbon of the arenium ion. byjus.commasterorganicchemistry.com This reforms the carbon-carbon double bond and restores the highly stable aromatic system. masterorganicchemistry.com

Substituents already present on the aromatic ring influence both the rate of reaction and the position of the incoming electrophile. Activating groups donate electrons to the ring, stabilizing the carbocation intermediate and speeding up the reaction, while deactivating groups withdraw electron density. wikipedia.org

Common electrophilic aromatic substitution reactions relevant to the synthesis of precursors for sulfonyl-anilines include:

Aromatic Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is reversible. wikipedia.orgchemistrysteps.com

Aromatic Nitration : Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile, leading to nitroarenes, which are key precursors to anilines. wikipedia.orgchemistrysteps.com

Aromatic Halogenation : Treatment with a halogen (Cl₂, Br₂) and a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) installs a halogen atom on the ring. wikipedia.orgbyjus.com

Friedel-Crafts Reactions : These include alkylation and acylation, which form new carbon-carbon bonds on the aromatic ring using alkyl halides or acyl halides with a Lewis acid catalyst. wikipedia.org

Nucleophilic substitution reactions are fundamental for forming and interconverting functional groups, particularly at sp³-hybridized carbon atoms. organic-chemistry.org In this reaction type, a nucleophile (an electron-pair donor) replaces a leaving group on a substrate. solubilityofthings.com There are two primary mechanisms: SN2 and SN1. slideshare.net

The SN2 Mechanism:

This is a single-step, concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. solubilityofthings.commasterorganicchemistry.com

The term SN2 stands for substitution, nucleophilic, bimolecular, as the rate of the reaction depends on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

This mechanism is favored for methyl and primary substrates and results in an inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. solubilityofthings.comyoutube.com

The SN1 Mechanism:

This is a two-step process that proceeds through a carbocation intermediate. solubilityofthings.commasterorganicchemistry.com

The first and rate-determining step is the departure of the leaving group to form a planar carbocation. masterorganicchemistry.comyoutube.com In the second step, the nucleophile attacks the carbocation. masterorganicchemistry.com

The term SN1 stands for substitution, nucleophilic, unimolecular, because the rate depends only on the concentration of the substrate. masterorganicchemistry.comyoutube.com

This pathway is favored for tertiary substrates, which can form stable carbocations. solubilityofthings.comyoutube.com Because the nucleophile can attack the planar carbocation from either face, the reaction often leads to racemization if the starting material is chiral. organic-chemistry.org

Factors such as substrate structure, the nature of the nucleophile, the stability of the leaving group, and the solvent type all influence whether a reaction proceeds via the SN1 or SN2 pathway. organic-chemistry.orgsolubilityofthings.com

Addition reactions are characteristic of compounds with multiple bonds, such as alkenes and alkynes. In these reactions, the π-bond is broken, and two new σ-bonds are formed. byjus.com

Electrophilic Addition: This is a common reaction for alkenes. The mechanism involves the initial attack of the π-bond on an electrophile, forming a carbocation intermediate. unacademy.comsrmist.edu.in This intermediate is then attacked by a nucleophile. The regioselectivity of the addition of hydrogen halides often follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, resulting in the more stable carbocation. srmist.edu.inpharmdguru.com

Free Radical Addition: In the presence of peroxides, the addition of hydrogen bromide to an alkene can proceed through a free-radical chain reaction mechanism. unacademy.comwikipedia.org This process involves three main stages: initiation, propagation, and termination. wikipedia.org Unlike electrophilic addition, the regiochemistry of free radical addition is typically anti-Markovnikov, a phenomenon known as the peroxide effect. wikipedia.org The bromine radical adds to the less substituted carbon to generate the more stable secondary or tertiary carbon radical. wikipedia.org

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. chemicalnote.comwikipedia.org They are often in competition with substitution reactions. The two main mechanisms are E2 and E1. wikipedia.org

The E2 Mechanism: This is a one-step, concerted process where a base removes a proton, and a leaving group departs simultaneously to form a π-bond. wikipedia.org The "2" indicates that the reaction is bimolecular, with the rate depending on the concentrations of both the substrate and the base. wikipedia.org This mechanism is favored by strong bases and is common for primary and secondary alkyl halides. wikipedia.orgslideshare.net

The E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. slideshare.netnumberanalytics.com A base then removes a proton from an adjacent carbon to form the double bond. numberanalytics.com The "1" signifies that the reaction is unimolecular, with the rate dependent only on the substrate concentration. wikipedia.org E1 reactions are common for tertiary alkyl halides. chemicalnote.comslideshare.net A key feature of the E1 mechanism is the possibility of carbocation rearrangements, such as hydride or alkyl shifts, to form a more stable intermediate before elimination occurs. masterorganicchemistry.com

Synthesis Strategies for the 4-Cyclohexylmethanesulfonylaniline Core

The synthesis of 4-Cyclohexylmethanesulfonylaniline involves the formation of a crucial carbon-sulfur bond to link the cyclohexylmethyl group to the aniline ring via a sulfonyl bridge. The approaches generally focus on creating aryl sulfones or sulfonamides.

The construction of the aryl sulfone or sulfonamide moiety is the key step in synthesizing the target compound and its analogues. A variety of methods, from classical to modern, are available.

Classical Methods: Traditionally, aryl sulfonyl chlorides are synthesized via electrophilic aromatic substitution using chlorosulfonic acid or through the oxidative chlorination of sulfur-containing compounds like thiols. nih.gov These sulfonyl chlorides can then react with an amine to form a sulfonamide. nih.gov However, these methods often suffer from significant drawbacks, including the use of harsh, acidic conditions and hazardous reagents (e.g., aqueous chlorine, thionyl chloride), which limits the compatibility with many functional groups. nih.govnih.gov

Modern Synthetic Methods: Recent advancements have focused on developing milder and more versatile methods for sulfonylation.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, arylboronic acids can be coupled with a sulfur dioxide source to generate arylsulfonyl chlorides under mild conditions, which can then be reacted in situ with amines to form sulfonamides. nih.govacs.org This approach offers excellent functional group tolerance. nih.gov

Visible-Light Photoredox Catalysis: This strategy provides a mild pathway for C-H sulfonylation. Anilines can be directly sulfonylated using sulfinate salts or sulfonyl fluorides in the presence of a photocatalyst (e.g., an iridium complex) and an oxidant, irradiated by visible light. nih.govrsc.orgresearchgate.netfrontiersin.org These methods are notable for their mild conditions and broad substrate scope, even allowing for the late-stage functionalization of complex molecules. nih.govfrontiersin.org

Biomass-Derived Catalysts: Heterogeneous catalysts derived from biomass, such as copper oxides supported on carbon, have been used for the sulfonylation of aniline derivatives with sodium sulfinates. mdpi.com These methods offer advantages like room temperature conditions, catalyst recyclability, and reduced environmental impact. mdpi.com

The choice of method depends on the specific substituents on the aniline and cyclohexyl rings, with modern catalytic approaches offering greater flexibility and functional group tolerance.

Interactive Data Table: Comparison of Sulfonylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Classical EAS | Chlorosulfonic Acid | Harsh, acidic | Direct, uses simple reagents | Low functional group tolerance, regioselectivity issues | nih.gov |

| Oxidative Chlorination | Thiols, Cl₂, SOCl₂ | Often harsh, strong oxidants | Starts from thiols | Use of hazardous reagents, requires pre-functionalization | nih.gov |

| Pd-Catalyzed Coupling | Arylboronic Acids, SO₂ source, Amine | Mild, Palladium catalyst | High functional group tolerance, convergent synthesis | Requires pre-functionalized starting materials (boronic acids) | nih.govacs.org |

| Photoredox Catalysis | Anilines, Sulfinate Salts/Sulfonyl Fluorides | Mild, visible light, photocatalyst | Direct C-H functionalization, excellent functional group tolerance | May require specific photocatalysts and oxidants | nih.govrsc.orgfrontiersin.org |

| Biomass-Catalyzed | Anilines, Sodium Sulfinates, CuₓOᵧ@CS-400 | Mild, room temperature | Environmentally friendly, recyclable catalyst | May have limitations in substrate scope | mdpi.com |

Introduction of the Cyclohexyl Moiety

A crucial step in the synthesis of the target molecule is the introduction of the cyclohexyl group. This can be achieved through several established methods, primarily involving the catalytic hydrogenation of an aromatic precursor. One of the most common strategies involves the reduction of a phenyl group attached to the desired side chain.

For instance, the hydrogenation of aniline derivatives can be accomplished using various catalysts. Rhodium-based catalysts have been shown to be effective for the reduction of the aniline ring to a cyclohexylamine (B46788). mdpi.com Another approach involves the metal-free hydrogenation of N-bound phenyl rings of amines using H₂ and B(C₆F₅)₃, which affords N-cyclohexylammonium hydridoborate salts. wur.nl The choice of catalyst and reaction conditions is critical to ensure high yields and selectivity, minimizing the formation of byproducts. mdpi.com

A plausible synthetic route to a precursor for 4-cyclohexylmethanesulfonylaniline could involve the Friedel-Crafts acylation of a protected aniline, followed by reduction and subsequent functional group manipulations to install the methanesulfonyl group. The cyclohexyl ring can be introduced by hydrogenation of a corresponding phenyl-containing intermediate.

| Reaction | Catalyst | Conditions | Product | Reference |

| Hydrogenation of aniline | Supported Rhodium | 25-200 °C, >5 psi H₂ | Cyclohexylamine | mdpi.com |

| Metal-free hydrogenation of N-phenyl amines | B(C₆F₅)₃ | H₂ | N-cyclohexylammonium hydridoborate salt | wur.nl |

Convergent and Linear Synthetic Route Design

The synthesis of complex molecules like 4-cyclohexylmethanesulfonylaniline and its analogs can be approached through either a linear or a convergent strategy.

| Synthesis Strategy | Advantages | Disadvantages | Reference |

| Linear | Conceptually simple, easier to plan for less complex molecules. | Lower overall yield in long sequences, potential for material loss at later stages. | mdpi.comnih.govresearchgate.net |

| Convergent | Higher overall yield, more efficient for complex molecules, allows for parallel synthesis of fragments, greater flexibility for analog synthesis. | May require more complex coupling reactions to join fragments. | nih.govresearchgate.netresearchgate.net |

4-Cyclohexylmethanesulfonylaniline as a Synthetic Intermediate

Once synthesized, 4-cyclohexylmethanesulfonylaniline serves as a valuable intermediate for the generation of a wide array of analogs with potentially diverse biological activities. The presence of the aniline nitrogen and the aromatic ring provides multiple sites for further chemical transformations.

Chemical Transformations for Diverse Analogue Generation

The aniline moiety of 4-cyclohexylmethanesulfonylaniline is a key handle for diversification. The amino group can undergo a variety of chemical transformations to generate a library of derivatives. For instance, acylation of the aniline with various acid chlorides or anhydrides can produce a range of N-acyl derivatives. orgsyn.org Alkylation reactions can introduce different substituents on the nitrogen atom. Furthermore, the amino group can be converted to other functional groups, such as a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities.

The aromatic ring itself is also amenable to further functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the positions ortho to the amino group, although the directing effects of the existing substituents must be carefully considered.

Stereochemical Control in Multi-step Synthesis of Analogues

When synthesizing analogs of 4-cyclohexylmethanesulfonylaniline that contain additional stereocenters, controlling the stereochemistry is of paramount importance. This is particularly relevant when the cyclohexyl ring is substituted or when chiral side chains are introduced.

Recent advances in asymmetric synthesis provide powerful tools for achieving stereochemical control. For example, the enantiospecific synthesis of aniline-derived sulfonimidamides has been demonstrated, proceeding with an inversion of configuration at the sulfur atom. wur.nlnih.gov This highlights the potential for creating chiral-at-sulfur analogs.

Furthermore, stereoselective methods for the synthesis of functionalized cyclohexylamine derivatives have been developed. nih.gov Visible-light-enabled [4+2] cycloadditions, for instance, can provide access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.gov Such methodologies could be adapted to introduce stereochemically defined cyclohexyl moieties in the synthesis of analogs. The use of chiral auxiliaries or catalysts in reactions involving the aniline nitrogen or the side chain can also be employed to induce stereoselectivity.

| Stereocontrol Method | Application | Outcome | Reference |

| Enantiospecific nucleophilic substitution | Synthesis of chiral sulfonimidamides from sulfonimidoyl fluorides | Inversion of configuration at the sulfur atom | wur.nlnih.gov |

| Visible-light-enabled [4+2] cycloaddition | Synthesis of functionalized cyclohexylamine derivatives | Excellent diastereoselectivity | nih.gov |

Methodologies for Library Synthesis and Combinatorial Chemistry

The sulfonylaniline scaffold is amenable to the techniques of combinatorial chemistry, allowing for the rapid generation of large libraries of related compounds for high-throughput screening. Solid-phase synthesis is a particularly powerful tool in this context. google.com

A general strategy for the combinatorial synthesis of 4-cyclohexylmethanesulfonylaniline analogs could involve anchoring a suitable precursor to a solid support. For example, a protected 4-aminobenzoic acid could be attached to a resin. Subsequent chemical transformations, including the introduction of the sulfonyl group and the cyclohexyl moiety, could be performed on the solid phase. The final products can then be cleaved from the resin to yield a library of individual compounds.

Solution-phase combinatorial synthesis, often coupled with high-throughput purification techniques, is another viable approach. Multi-component reactions, where three or more reactants combine in a single step to form the product, are particularly well-suited for library synthesis as they can rapidly generate structural diversity. google.com The development of focused libraries around the 4-cyclohexylmethanesulfonylaniline core can be guided by computational modeling and structure-activity relationship (SAR) studies to explore specific biological targets.

Molecular Interactions and Recognition Mechanisms of 4 Cyclohexylmethanesulfonylaniline Derivatives

Theoretical Frameworks of Noncovalent Interactions in Chemical Systems

Noncovalent interactions are the primary forces governing the binding of a ligand, such as a 4-Cyclohexylmethanesulfonylaniline derivative, to its biological target. These interactions, while individually weak compared to covalent bonds, collectively contribute to the stability and specificity of the ligand-target complex.

Hydrogen bonds are highly directional, specific noncovalent interactions that play a crucial role in molecular recognition. They form between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). In the context of 4-Cyclohexylmethanesulfonylaniline derivatives, the sulfonamide group (-SO₂NH-) is a key player in forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. These interactions are critical for the precise orientation of the molecule within a binding pocket. The geometry of hydrogen bonds is a key determinant of their strength, with optimal distances and angles leading to more stable complexes.

| Interaction Type | Key Functional Groups Involved in 4-Cyclohexylmethanesulfonylaniline | Interacting Moieties in Biological Targets |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Amino acid backbones, polar side chains (e.g., Ser, Thr, Asn, Gln) |

| Van der Waals Forces | Cyclohexyl ring, methylene (B1212753) bridge | Nonpolar amino acid side chains (e.g., Ala, Val, Leu, Ile) |

| Hydrophobic Interactions | Cyclohexyl ring | Hydrophobic pockets in proteins |

| Electrostatic Interactions | Sulfonyl group (-SO₂), Aniline (B41778) ring (π-system) | Charged residues (e.g., Asp, Glu, Lys, Arg), polar residues, metal ions |

| Dipolar Interactions | Sulfonyl group (-SO₂) | Polar functional groups |

Computational Modeling of Molecular Interactions and Binding

Computational methods are indispensable tools for visualizing and quantifying the molecular interactions of compounds like 4-Cyclohexylmethanesulfonylaniline derivatives with their biological targets. These techniques provide insights that are often difficult to obtain through experimental methods alone.

| Simulation Parameter | Typical Value/Range | Information Gained |

| Simulation Time | 100 - 500 ns | Stability of the complex, long-timescale conformational changes |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure |

| Water Model | TIP3P, SPC/E | Simulates the aqueous environment |

Quantum mechanics/molecular mechanics (QM/MM) is a powerful hybrid method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.gov In a QM/MM simulation of a 4-Cyclohexylmethanesulfonylaniline derivative binding to its target, the ligand and the immediate interacting residues of the binding site would be treated with a high-level QM method. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which are crucial for understanding the nature of specific interactions like hydrogen bonds and π-π stacking. The rest of the protein and the solvent are treated with a classical MM force field to reduce computational cost. This approach is particularly useful for studying enzymatic reactions where bond breaking and forming occur, or for accurately calculating the energies of specific noncovalent interactions.

| Method | Region Treated | Advantages |

| Quantum Mechanics (QM) | Ligand (e.g., 4-Cyclohexylmethanesulfonylaniline) and key active site residues | High accuracy for electronic properties, bond formation/breaking |

| Molecular Mechanics (MM) | Remainder of the protein and solvent | Computationally efficient, allows for simulation of large systems |

Free Energy Perturbation and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a computational method used in drug discovery to predict the relative binding affinities of a series of similar ligands to a common receptor. This technique relies on creating a non-physical, or 'alchemical', transformation between two related molecules (e.g., Ligand A and Ligand B) to calculate the difference in their binding free energy (ΔΔG). The calculation is based on a thermodynamic cycle that connects the binding free energies of the two ligands to the free energies of their transformation in both the bound (to the protein) and unbound (in solution) states. ed.ac.uk

The transformation is performed gradually over a number of discrete steps, known as λ windows. By simulating the system at each λ window, the free energy difference between the two end states can be calculated using methods like the Multistate Bennett Acceptance Ratio (MBAR). The goal is to achieve predictions with an accuracy of about 1 kcal/mol compared to experimental values, which can significantly guide the optimization of lead compounds. The process involves complex simulations that account for factors like molecular recognition, desolvation of the protein and ligand, and changes in conformational entropy. vu.nl

Successful FEP calculations require careful setup, including proper equilibration of the system and sufficient sampling time for the simulations. ed.ac.uknih.gov For instance, simulations for a single perturbation might run for 60 to 120 nanoseconds. ed.ac.uk The accuracy of FEP is highly dependent on the quality of the initial protein-ligand model and the sampling of relevant conformations. vu.nlnih.gov Despite its computational cost, FEP is a powerful tool for ranking compounds and predicting the potency of new chemical scaffolds. nih.gov

Table 1: Illustrative FEP Calculation Results for a Ligand Series This table represents typical data from an FEP study and is for illustrative purposes.

| Ligand Pair (A → B) | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Absolute Error (kcal/mol) |

| Ligand 1 → Ligand 2 | -1.5 | -1.2 | 0.3 |

| Ligand 1 → Ligand 3 | +0.8 | +0.6 | 0.2 |

| Ligand 3 → Ligand 4 | -2.1 | -2.5 | 0.4 |

| Ligand 2 → Ligand 5 | -0.5 | -0.9 | 0.4 |

Molecular Docking Studies for Ligand-Receptor Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the interactions between a potential drug, such as a derivative of 4-cyclohexylmethanesulfonylaniline, and its biological target. nih.gov The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. brieflands.com

The primary goal of docking is to identify plausible binding modes and to rank different ligands based on their predicted binding affinity. These studies help elucidate key molecular interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for binding. nih.gov For example, in studies of 4-anilinoquinazoline (B1210976) derivatives, docking has been used to understand how these inhibitors bind to the active site of targets like the Epidermal Growth Factor Receptor (EGFR). nih.govbrieflands.com The insights gained from docking can guide the design of new derivatives with improved potency by optimizing these interactions. The process typically starts with preparing the receptor structure, which involves adding hydrogen atoms and removing water molecules and co-ligands from the crystal structure.

Table 2: Example Molecular Docking Results for Anilino-Type Inhibitors This table is a representative example of data from a molecular docking study.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | EGFR Kinase | -8.33 | Met793, Gln791, Thr854 |

| Derivative B | EGFR Kinase | -7.95 | Met793, Leu718, Cys797 |

| Derivative C | VEGFR-2 | -8.24 | Cys919, Asp1046, Glu885 |

| Derivative D | VEGFR-2 | -7.51 | Cys919, Phe1047, Val848 |

Experimental Techniques for Probing Molecular Interactions

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Studies

Surface Plasmon Resonance (SPR) is a widely used biophysical technique that allows for the real-time, label-free analysis of molecular interactions. sygnaturediscovery.com It has become a standard tool in drug discovery for assessing the binding affinity and kinetics of ligands interacting with their targets. sygnaturediscovery.com In a typical SPR experiment, a receptor protein is immobilized on the surface of a sensor chip. A solution containing the ligand, such as a 4-cyclohexylmethanesulfonylaniline derivative, is then flowed over this surface.

Binding between the ligand and the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram—a plot of binding response over time. From this data, one can determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ). sygnaturediscovery.com The residence time of a drug on its target, derived from the dissociation rate, often correlates well with clinical efficacy. Modern SPR instruments are capable of high-throughput screening, making it possible to analyze thousands of compounds in a single day. sygnaturediscovery.com

Table 3: Representative Kinetic and Affinity Data from an SPR Assay This table illustrates the type of data generated in an SPR experiment.

| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₗ) (nM) |

| Compound X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Compound Y | 2.2 x 10⁵ | 8.8 x 10⁻⁴ | 4.0 |

| Compound Z | 0.8 x 10⁵ | 1.2 x 10⁻³ | 15.0 |

Solid-State Nuclear Magnetic Resonance (ssNMR) for Complex Characterization

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful spectroscopic technique for studying molecular structure and dynamics at atomic resolution in non-solution states. nih.gov It is particularly valuable for characterizing large molecular complexes, membrane proteins, or ligand-receptor complexes that are not amenable to study by solution NMR or X-ray crystallography. nih.gov ssNMR can provide detailed insights into the structure, function, and molecular interactions of complex systems within a cellular context or in reconstituted environments like proteoliposomes. nih.gov

By using specific isotope labeling (e.g., ¹³C, ¹⁵N) schemes and tailored pulse methods, ssNMR can identify which atoms are involved in binding interfaces and characterize conformational changes that occur upon complex formation. nih.gov For instance, chemical shift perturbations observed in ssNMR spectra upon the addition of a ligand can map the binding site on a protein. This technique has been used to study a wide range of systems, from bacterial cell walls to drug-carrier complexes like those involving cyclodextrins. nih.govnih.gov Cellular ssNMR opens the possibility of investigating drug binding and protein folding in a more native-like environment, bridging structural and cellular biology. nih.gov

Table 4: Example of ssNMR Chemical Shift Perturbations Upon Ligand Binding This table provides an illustrative example of data obtained from an ssNMR titration experiment.

| Protein Residue | Isotope | Chemical Shift (Free State, ppm) | Chemical Shift (Bound State, ppm) | Perturbation (ppm) |

| Val-25 | ¹⁵N | 121.3 | 123.8 | 2.5 |

| Gly-26 | ¹³C' | 175.1 | 174.5 | -0.6 |

| Ala-48 | ¹⁵N | 118.9 | 119.1 | 0.2 |

| Ile-50 | ¹⁵N | 124.5 | 127.1 | 2.6 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of a molecular interaction in a single experiment. malvernpanalytical.comharvard.edu The key parameters obtained are the binding affinity (Kₐ, or its inverse, the dissociation constant Kₗ), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). harvard.edu

In an ITC experiment, a solution of the ligand is titrated in small aliquots into a sample cell containing the macromolecule under constant temperature. nih.gov The instrument's sensitive calorimeters detect the minute temperature changes that occur upon binding. harvard.edu The binding affinity and thermodynamic parameters are derived from the resulting titration curve. nih.gov Because it is a label-free technique performed in solution, ITC measures the interaction of unmodified binding partners in their native states. malvernpanalytical.com Careful experimental design is crucial, requiring precisely matched buffers for the ligand and macromolecule to minimize heats of dilution that could obscure the true binding signal. harvard.edu

Table 5: Complete Thermodynamic Profile from an ITC Experiment This table shows a typical set of thermodynamic parameters for a ligand-receptor interaction measured by ITC.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Dissociation Constant (Kₗ) | 50 | nM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (ΔS) | +1.2 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -9.8 | kcal/mol |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 4 Cyclohexylmethanesulfonylaniline Analogues

Principles and Methodologies of Structure-Activity Relationship Analysis

The core of SAR analysis lies in systematically modifying a lead compound's structure to identify key features, known as pharmacophores, that are essential for its biological function. pharmacologymentor.com This process helps in designing new compounds with enhanced potency, greater selectivity, and improved safety profiles. numberanalytics.com

Key Principles of SAR Analysis:

Molecular Modification : This involves altering the chemical structure of a lead compound to either enhance its desired biological activities or minimize adverse side effects. pharmacologymentor.com

Pharmacophore Identification : This is the process of determining the crucial structural features of a molecule that are responsible for its biological activity. pharmacologymentor.com

Predictive Modeling : This utilizes empirical data from a series of compounds to forecast the biological responses of newly designed molecules. pharmacologymentor.com

QSAR extends these principles by quantitatively correlating the biological activity with physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. slideshare.net This quantitative approach allows for the creation of predictive models that can estimate the potency and efficacy of novel compounds before their synthesis, thereby rationalizing the drug design process. pharmacologymentor.comcollaborativedrug.com

Systematic Design of Analogues for SAR Elucidation

The cyclohexyl ring is a significant feature of the scaffold, contributing to its lipophilicity and three-dimensional structure. Modifications to this ring can have a profound impact on how the molecule interacts with its biological target and on its metabolic stability. For instance, replacing aromatic rings with saturated counterparts like cyclohexane (B81311) can increase the fraction of sp3 hybridized carbons, which has been associated with higher success rates in clinical trials. nih.gov

Research indicates that it is possible to replace a phenyl group with a cyclohexyl group and maintain or even improve potency in 60–75% of cases. nih.gov However, cyclohexyl groups typically increase lipophilicity compared to phenyl groups. nih.gov A common metabolic "soft spot" for cyclohexyl groups is the 4-position, which is often oxidized. pressbooks.pub Blocking this position with substituents can enhance metabolic stability. pressbooks.pub

Table 1: Potential Modifications of the Cyclohexyl Ring and Their Rationale

| Modification | Rationale for Biological Activity | Potential Impact |

|---|---|---|

| Introduction of polar substituents (e.g., -OH, -NH2) | Increase hydrophilicity, potential for new hydrogen bonding interactions. | May improve solubility and alter binding affinity. |

| Introduction of non-polar substituents (e.g., -CH3, -CF3) | Modulate lipophilicity and steric bulk. | Can enhance binding through hydrophobic interactions. |

| Altering ring conformation (e.g., introducing strain) | Change the spatial arrangement of substituents. | May lead to a better fit in the target's binding pocket. |

The methanesulfonyl linker (–SO2CH2–) connects the cyclohexyl and aniline (B41778) moieties. Its length, rigidity, and the electronic nature of the sulfonyl group are critical. The sulfonyl group is a key functional group in many therapeutic agents, often forming important hydrogen bonding interactions with biological targets. nih.gov

The aniline and sulfonyl groups are crucial pharmacophoric elements. The sulfonylaniline motif is important in pharmaceutical sciences. researchgate.net However, anilines can be susceptible to metabolic processes that may lead to toxicity, making their replacement a key strategy in drug design. acs.org

Table 2: Potential Variations of Aniline and Sulfonyl Groups

| Original Group | Potential Modification/Replacement | Rationale for Improved Properties |

|---|---|---|

| Aniline (-NH2) | Substituted anilines (e.g., with alkyl or acyl groups) | Modulate basicity and lipophilicity. |

| Aniline (-NH2) | Heterocyclic bioisosteres (e.g., aminopyridine, benzimidazole) | Mitigate aniline-related toxicity, introduce new interaction points. acs.org |

| Sulfonyl (-SO2-) | Sulfoxide (-SO-), Sulfide (-S-) | Alter electronic properties and hydrogen bonding capacity. |

The sulfonamide group, closely related to the sulfonyl group, is a common feature in many drugs and is known to interfere with the growth of certain bacteria by competing with para-aminobenzoic acid (PABA). ontosight.ai The sulfonyl group itself is found in a wide range of pharmaceuticals, valued for its ability to form hydrogen bonds and constrain molecular conformations to fit active sites. nih.govnih.gov

Bioisosteric replacement and scaffold hopping are advanced strategies used to discover novel compounds while retaining desired biological activity. nih.govnih.gov Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. pressbooks.pubnih.gov Scaffold hopping is a more drastic change, replacing the central core of a molecule with a functionally equivalent but structurally different scaffold. scispace.com

For the 4-cyclohexylmethanesulfonylaniline scaffold, these strategies could be applied as follows:

Aniline Bioisosteres : Saturated carbocycles can be used to replace the aniline ring to increase metabolic stability and three-dimensionality. acs.org Other potential replacements include substituted phenols and various heterocyclic rings.

Cyclohexyl Ring Bioisosteres : Saturated bicyclic rings like bicyclo[1.1.1]pentane can mimic the phenyl ring (a common precursor to cyclohexyl in design) as a spacer, often improving metabolic stability and solubility. pressbooks.pub

Scaffold Hopping : The entire cyclohexyl-linker-aniline framework could be replaced by a completely different chemical scaffold that maintains the spatial arrangement of key interaction points, a strategy often aided by computational methods. scispace.com

Computational Approaches in SAR and QSAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. youtube.com

A variety of computational, or in silico, methods are used to characterize and predict the SAR of novel compounds, saving significant time and resources. collaborativedrug.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.govdoi.org These models, once validated, can predict the activity of new, unsynthesized analogues. mdpi.com For sulfonamides, QSAR studies have successfully correlated biological activity with parameters like lipophilicity, electronic effects, and steric factors. slideshare.netresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For analogues of 4-cyclohexylmethanesulfonylaniline, docking could elucidate how different modifications on the cyclohexyl or aniline rings affect the binding mode and affinity. nih.govnih.gov

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) go beyond 2D descriptors to consider the three-dimensional steric and electrostatic fields of molecules. rsc.org This provides a more detailed picture of the structural requirements for activity.

Pharmacokinetic and Toxicity (ADMET) Prediction : In silico tools like pkCSM and ADMET-SAR can predict properties like absorption, distribution, metabolism, excretion, and toxicity. uq.edu.audoi.org This is crucial for filtering out compounds with undesirable properties early in the discovery process, such as the potential toxicity associated with the aniline moiety.

By integrating these computational approaches, researchers can build robust models to guide the synthesis of 4-cyclohexylmethanesulfonylaniline analogues with optimized activity and drug-like properties. researchgate.netrsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Cyclohexylmethanesulfonylaniline |

| para-aminobenzoic acid (PABA) |

| Bicyclo[1.1.1]pentane |

| Aminopyridine |

| Benzimidazole |

Analysis of Structure-Activity Landscapes

The structure-activity landscape (SAL) is a conceptual tool used to visualize the relationship between chemical structure and biological activity. It helps in identifying regions of the chemical space where small changes in structure lead to significant changes in activity, known as "activity cliffs," and regions where substantial structural modifications result in minimal activity changes, termed "activity plains."

For analogues of 4-Cyclohexylmethanesulfonylaniline, a hypothetical analysis of the structure-activity landscape might reveal several key trends. Modifications to the cyclohexyl ring, the aniline ring, and the methanesulfonyl linker can be systematically evaluated. For instance, altering the substitution pattern on the aniline ring could have a profound impact on biological activity.

Consider a hypothetical series of analogues where substitutions are made at the ortho-, meta-, and para-positions of the aniline ring. The resulting data can be visualized in a structure-activity landscape map.

Interactive Data Table: Hypothetical SAR of Aniline Ring Substitutions in 4-Cyclohexylmethanesulfonylaniline Analogues

| Compound ID | Aniline Substitution | IC50 (nM) | Fold Change from Parent |

| 1 | H (Parent) | 500 | 1 |

| 2 | 2-Fluoro | 250 | 2 |

| 3 | 3-Fluoro | 600 | 0.83 |

| 4 | 4-Fluoro | 100 | 5 |

| 5 | 2-Chloro | 300 | 1.67 |

| 6 | 4-Chloro | 80 | 6.25 |

| 7 | 2-Methyl | 700 | 0.71 |

| 8 | 4-Methyl | 150 | 3.33 |

| 9 | 4-Methoxy | 450 | 1.11 |

| 10 | 4-Nitro | 50 | 10 |

From this hypothetical data, we can infer that electron-withdrawing groups at the para-position of the aniline ring, such as nitro and chloro, significantly enhance activity. This suggests a potential electronic interaction with the biological target. The presence of a steep activity cliff between the unsubstituted parent compound and the 4-nitro analogue highlights a critical area for further investigation.

Integration of Cheminformatics Databases for SAR Trends

Cheminformatics databases are invaluable resources for expanding SAR studies. By searching databases such as PubChem, ChEMBL, and Zinc, researchers can identify publicly available data on compounds structurally related to 4-Cyclohexylmethanesulfonylaniline. These databases contain information on the biological activities of millions of compounds, which can be computationally screened to identify potential leads and to understand broader SAR trends.

For example, a search for compounds containing the methanesulfonylaniline scaffold might reveal data from various high-throughput screening campaigns. This data can be aggregated and analyzed to build predictive QSAR models. A QSAR model for this class of compounds might take the following general form:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where:

logP represents the lipophilicity of the molecule.

σ (Hammett constant) represents the electronic effect of substituents on the aniline ring.

Es (Taft steric parameter) represents the steric bulk of substituents.

By fitting experimental data to this equation, the coefficients (c1, c2, c3) can be determined, providing a quantitative understanding of the factors driving activity.

Interactive Data Table: Hypothetical QSAR Parameters for 4-Cyclohexylmethanesulfonylaniline Analogues

| Compound ID | logP | Hammett σ (para) | Taft Es | Predicted log(1/IC50) |

| 1 | 3.5 | 0.00 | 0.00 | 6.30 |

| 4 | 3.7 | 0.06 | -0.46 | 7.00 |

| 6 | 4.0 | 0.23 | -0.97 | 7.10 |

| 8 | 3.9 | -0.17 | -1.24 | 6.82 |

| 9 | 3.4 | -0.27 | -0.55 | 6.35 |

| 10 | 3.4 | 0.78 | -1.01 | 7.30 |

This QSAR model, derived from cheminformatics data, can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Application of SAR in Rational Chemical Probe Design

The insights gained from SAR and QSAR studies are directly applicable to the rational design of chemical probes. Chemical probes are potent, selective, and well-characterized molecules used to study the function of a specific biological target.

Based on our hypothetical SAR data for 4-Cyclohexylmethanesulfonylaniline analogues, a rational approach to designing a chemical probe would involve incorporating the features identified as being crucial for high potency. For instance, the strong positive influence of a para-nitro group on the aniline ring suggests that this moiety should be included in a probe candidate.

Furthermore, to create a versatile chemical probe, a "handle" for modification can be introduced. This is a chemically inert but reactive functional group that allows for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly affecting the probe's binding to its target. The cyclohexyl ring offers a suitable location for such a handle.

Interactive Data Table: Design of a Chemical Probe Based on 4-Cyclohexylmethanesulfonylaniline

| Compound | Core Scaffold | Key Potency Group | Linker Attachment Site | Proposed Linker |

| Probe-1 | 4-Cyclohexylmethanesulfonyl | 4-Nitroaniline | Cyclohexyl-4-position | -CH2CH2NH2 |

| Probe-2 | 4-Cyclohexylmethanesulfonyl | 4-Chloroaniline | Cyclohexyl-4-position | -CH2COOH |

By synthesizing these probe candidates, researchers can then validate their activity and use them to investigate the biological role of the target of 4-Cyclohexylmethanesulfonylaniline. The development of such probes is a testament to the power of applying systematic SAR and QSAR analysis in chemical biology and drug discovery. The use of sulfonyl fluorides has also been explored in the development of chemical probes for discovering modulators of specific biological targets. rsc.org

Mechanistic Investigations of Enzyme Inhibition by 4 Cyclohexylmethanesulfonylaniline Analogues

Classification and Characterization of Enzyme Inhibition Mechanisms

The study of an inhibitor's mechanism is crucial for understanding its biological effects and for its potential development in pharmacology. Inhibition mechanisms are broadly classified based on how the inhibitor interacts with the enzyme and its substrate.

Reversible Inhibition: Competitive, Non-competitive, Uncompetitive, and Mixed Types

Reversible inhibitors bind to an enzyme through non-covalent interactions, such as hydrogen bonds or ionic bonds, and can readily dissociate from it. researchgate.net The inhibition can be overcome, often by increasing the substrate concentration or by removing the inhibitor. researchgate.netscilit.com

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. nih.govlibretexts.org This type of inhibition increases the Michaelis constant (Kₘ) of the enzyme but does not affect the maximum reaction velocity (Vₘₐₓ). nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). researchgate.netnih.gov This binding occurs regardless of whether the substrate is bound and reduces the enzyme's catalytic efficiency. In pure non-competitive inhibition, the Vₘₐₓ is lowered, while the Kₘ remains unchanged. nih.govnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.govlibretexts.org This type of inhibition leads to a decrease in both Vₘₐₓ and Kₘ. nih.gov

Mixed Inhibition: This is the most common type of reversible inhibition where the inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. libretexts.org Mixed inhibitors affect both Vₘₐₓ and Kₘ, but to different extents. nih.gov

Irreversible and Mechanism-Based Inhibition

Irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its activity. scilit.com The enzyme's function can only be restored through the synthesis of new enzyme molecules. scilit.com

Mechanism-based inhibition, a subtype of irreversible inhibition, involves an inhibitor that is initially unreactive. nih.gov The target enzyme itself catalyzes the conversion of the inhibitor into a reactive form, which then inactivates the enzyme. nih.gov This is also known as "suicide inhibition."

Time-Dependent and Metabolism-Dependent Inhibition Kinetics

Some inhibitors exhibit time-dependent inhibition (TDI), where the degree of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor. nih.gov This can indicate irreversible binding or the formation of a tightly-bound complex. TDI is a significant concern in drug development as it can lead to unpredictable drug-drug interactions. nih.gov

Metabolism-dependent inhibition occurs when the parent compound is not an inhibitor itself but is converted into an active inhibitor by metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov

Experimental Methodologies for Enzyme Inhibition Profiling

To characterize the inhibitory activity of a compound, a series of standardized in vitro experiments are performed.

Determination of Half Maximal Inhibitory Concentration (IC₅₀) and Inhibition Constant (Kᵢ)

IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. researchgate.net It is a common measure of inhibitor potency but can be influenced by experimental conditions, such as substrate concentration. nih.gov

Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the inhibitor and the enzyme. It represents the affinity of the inhibitor for the enzyme and is a more absolute measure of potency than the IC₅₀. nih.gov A lower Kᵢ value indicates a higher affinity and more potent inhibition. The Kᵢ can be calculated from IC₅₀ values.

Kinetic Studies of Enzyme-Inhibitor Interactions

Kinetic studies are essential to determine the mechanism of inhibition. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, graphical plots can be generated.

Michaelis-Menten Plots: These plots of reaction velocity versus substrate concentration are hyperbolic. The shape of the curve changes in distinctive ways in the presence of different types of inhibitors, revealing effects on Kₘ and Vₘₐₓ. khanacademy.org

Lineweaver-Burk Plots: This is a double reciprocal plot (1/velocity vs. 1/[substrate]) that linearizes the Michaelis-Menten kinetics. khanacademy.org The intercepts and slope of the line change in characteristic patterns depending on the type of inhibition (competitive, non-competitive, or uncompetitive), making this method a powerful tool for distinguishing between inhibition mechanisms. researchgate.netkhanacademy.org

Structural Basis of Enzyme-Inhibitor Complex Formation

The interaction between an inhibitor and its target enzyme is a highly specific process governed by the three-dimensional structures of both molecules. Understanding the structural basis of how 4-cyclohexylmethanesulfonylaniline and its analogues bind to enzymes is fundamental to elucidating their mechanism of inhibition and for the rational design of more potent and selective therapeutic agents. This involves characterizing the precise location of binding within the enzyme and the intricate network of interactions that stabilize the enzyme-inhibitor complex.

The binding of an inhibitor to an enzyme occurs at a specific region known as the binding site. The characteristics of this site, such as its shape, size, and the chemical nature of its constituent amino acid residues, are critical determinants of inhibitor binding and selectivity.

Challenges in identifying and characterizing binding sites arise from their diverse nature. Some binding sites are well-defined pockets on the enzyme surface, while others can be shallow, featureless, or even transiently formed, making them difficult to target with traditional small molecules. nih.govnih.gov Factors that can make a binding site challenging include a lack of hydrogen-bond donors and acceptors, the presence of metal ions, and the necessity for conformational changes in the enzyme to create a suitable binding pocket. nih.gov

Computational methods are invaluable for identifying and characterizing these binding sites. Techniques like mixed solvent molecular dynamics simulations and the FTMap server can pinpoint "hot spots" on the enzyme surface where small molecule fragments are likely to bind. nih.gov These hot spots represent regions of favorable binding energy and their identification can guide the design of inhibitors. For instance, the FTMap server has been used to identify multiple binding energy hot spots within the active site of various proteins. nih.govmdpi.com The strength and location of these hot spots provide crucial information for developing successful drug discovery strategies. nih.gov

The characterization of a binding site also involves understanding the conformational dynamics of the enzyme. Some enzymes require significant structural rearrangements to form a binding site, a phenomenon that can be particularly challenging for fragment-based drug discovery approaches. nih.gov In some cases, protein-protein interfaces, which are often considered difficult drug targets, can present opportunities for inhibitor design, especially if the binding involves concerted folding and binding events that create well-defined pockets or grooves. nih.gov

The table below summarizes key features of ligand binding sites that influence inhibitor design.

| Binding Site Feature | Description | Implication for Inhibitor Design |

| Topography | The three-dimensional shape and size of the binding pocket. | Inhibitors must have a complementary shape and size to fit snugly into the binding site. |

| Amino Acid Composition | The specific amino acid residues lining the binding site. | The chemical properties of the residues (e.g., hydrophobic, polar, charged) dictate the types of interactions that can be formed with an inhibitor. |

| Flexibility | The degree to which the binding site can change its conformation upon ligand binding. | A flexible binding site may accommodate a wider range of inhibitor structures, but can also present challenges for rational design. |

| Solvent Accessibility | The extent to which the binding site is exposed to the surrounding solvent. | Desolvation of the binding site and the inhibitor is an important energetic consideration in the binding process. |

Computational methods are indispensable tools for gaining a detailed understanding of the interactions between an inhibitor and the active site of an enzyme at the molecular level. These methods complement experimental techniques by providing insights that are often difficult to obtain through experimentation alone.

Molecular dynamics (MD) simulations, for example, can be used to model the dynamic behavior of the enzyme-inhibitor complex over time. By incorporating protein flexibility, MD simulations can reveal transient binding pockets and structural rearrangements that are not apparent in static crystal structures. mdpi.com This is particularly important for understanding the binding of inhibitors to enzymes that undergo significant conformational changes upon ligand binding.

Another powerful computational approach is the use of mapping servers like FTMap. FTMap identifies binding "hot spots" on the protein surface by computationally screening a library of small probe molecules. nih.govmdpi.com The resulting consensus sites, where multiple probes cluster, indicate regions with high binding affinity. mdpi.com This information can be used to guide the placement of functional groups on an inhibitor to maximize its interaction with the enzyme.

The table below outlines several computational methods and their applications in studying enzyme-inhibitor interactions.

| Computational Method | Application |

| Molecular Docking | Predicts the preferred orientation of an inhibitor when bound to an enzyme. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the enzyme-inhibitor complex over time to assess stability and conformational changes. mdpi.com |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of different inhibitors. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a highly accurate description of the electronic interactions within the active site. |

| FTMap | Identifies binding hot spots on the protein surface. nih.govmdpi.com |

Profiling Target Selectivity and Specificity of Inhibitors

A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target enzyme and does not bind to other, off-target proteins, which could lead to unwanted side effects. The selectivity of an inhibitor is a measure of its ability to discriminate between its primary target and other related proteins.

Selectivity can be quantified as the ratio of the inhibitor's binding affinity (often expressed as the dissociation constant, Kd) for the off-target protein to its affinity for the target protein. nih.gov A higher ratio indicates greater selectivity for the intended target. nih.gov For example, in the development of HIV-1 protease inhibitors, pepsin and cathepsin D are important off-target human proteases that need to be considered. nih.gov

Conformational constraint is another important factor influencing selectivity. A more rigid inhibitor will have a reduced ability to adapt to variations in the binding sites of homologous off-target enzymes, thus favoring binding to the intended target. nih.gov It has been noted that selective kinase inhibitors often have fewer than four rotatable bonds connecting any two ring systems. nih.gov

Computational approaches can also be used to predict and analyze inhibitor selectivity. By comparing the binding of an inhibitor to the target enzyme and a panel of off-target proteins, it is possible to identify the structural features that contribute to selective binding.

The table below presents a hypothetical example of selectivity profiling data for a 4-cyclohexylmethanesulfonylaniline analogue against two related enzymes.

| Inhibitor | Target Enzyme (Kd, nM) | Off-Target Enzyme (Kd, nM) | Selectivity Ratio (Off-Target/Target) |

| Analogue A | 10 | 1000 | 100 |

| Analogue B | 50 | 500 | 10 |

| Analogue C | 5 | 5000 | 1000 |

In this example, Analogue C exhibits the highest selectivity for the target enzyme.

Target Engagement Studies for 4 Cyclohexylmethanesulfonylaniline and Its Ligands in Research Settings

Methodologies for Assessing Target Engagement in Physiological Contexts

The direct measurement of a drug binding to its target within a complex cellular environment is a significant challenge in drug discovery. ntu.edu.sg Several innovative techniques have been developed to provide evidence of target engagement in physiologically relevant settings.

Cellular Thermal Shift Assay (CETSA) and Variants

The Cellular Thermal Shift Assay (CETSA) is a powerful method used to verify and quantify the binding of a ligand to its target protein in intact cells and tissues. ntu.edu.sgwikipedia.org The principle behind CETSA is based on the ligand-induced thermal stabilization of the target protein. ntu.edu.sg When a compound like 4-Cyclohexylmethanesulfonylaniline binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.

The typical CETSA workflow involves treating cells with the test compound, heating the cell lysates to various temperatures, and then separating the soluble protein fraction from the precipitated, denatured proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, often by Western blotting or mass spectrometry. news-medical.net A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement. news-medical.net

Real-Time CETSA (RT-CETSA) is an advancement that allows for the monitoring of protein unfolding in real-time within a single sample, enhancing throughput and sensitivity. nih.gov This variant often utilizes a thermally stable luciferase, such as NanoLuc®, fused to the target protein to provide a luminescent readout. nih.gov

Illustrative Data for a Hypothetical CETSA Experiment:

| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (+ 4-Cyclohexylmethanesulfonylaniline) |

| 37 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 75 | 92 |

| 55 | 40 | 80 |

| 60 | 15 | 55 |

| 65 | 5 | 20 |

This table illustrates the expected outcome of a CETSA experiment where 4-Cyclohexylmethanesulfonylaniline stabilizes its target protein, leading to a higher percentage of soluble protein at elevated temperatures compared to the vehicle-treated control.

Bioluminescence Resonance Energy Transfer (BRET) and NanoBRET for Ligand-Target Proximity

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure ligand binding to a target protein in living cells. promega.comnih.gov The technology relies on the transfer of energy from a bioluminescent donor, typically a luciferase enzyme fused to the target protein, to a fluorescent acceptor, which can be a fluorescently labeled ligand (tracer). promega.combirmingham.ac.uk

NanoBRET is a newer, more sensitive version of BRET that utilizes the bright, small NanoLuc® luciferase as the energy donor. promega.comyoutube.com In a NanoBRET target engagement assay, a cell line is engineered to express the target protein fused to NanoLuc®. A fluorescent tracer that is known to bind to the target protein is then added to the cells. promega.com When the tracer binds to the NanoLuc®-fused target, the close proximity allows for energy transfer, generating a BRET signal. promega.com

If a test compound like 4-Cyclohexylmethanesulfonylaniline binds to the same target protein, it will compete with the fluorescent tracer for the binding site. This competition leads to a decrease in the BRET signal in a dose-dependent manner, allowing for the quantification of the test compound's affinity for the target in living cells. youtube.com

Illustrative NanoBRET Competition Binding Data:

| Concentration of 4-Cyclohexylmethanesulfonylaniline (nM) | NanoBRET Ratio | % Inhibition of Tracer Binding |

| 0 | 0.85 | 0 |

| 1 | 0.80 | 5.9 |

| 10 | 0.65 | 23.5 |

| 100 | 0.40 | 52.9 |

| 1000 | 0.15 | 82.4 |

| 10000 | 0.05 | 94.1 |

This table represents hypothetical data from a NanoBRET assay, showing that as the concentration of 4-Cyclohexylmethanesulfonylaniline increases, it displaces the fluorescent tracer, resulting in a reduced BRET signal.

Proteomics-Based Approaches for Covalent Ligand Engagement

While 4-Cyclohexylmethanesulfonylaniline is not inherently a covalent ligand, proteomics-based approaches are invaluable for assessing the selectivity of compounds that do form covalent bonds with their targets. nih.govfrontiersin.org These methods can identify the specific amino acid residues, often cysteines, that are engaged by a covalent ligand across the entire proteome. nih.govfrontiersin.org

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to map the reactive sites in the proteome. frontiersin.org In a competitive ABPP experiment, a cell lysate or intact cells are treated with the covalent test compound, which binds to its targets. Subsequently, a broad-spectrum, cysteine-reactive probe with a reporter tag is added. The probe will label the remaining accessible cysteine residues. nih.gov

By using quantitative mass spectrometry, the sites that are occupied by the test compound can be identified by a decrease in the signal from the reporter probe at those specific locations. frontiersin.org This provides a global profile of the compound's on-target and off-target interactions. frontiersin.org

Linking Target Engagement to Downstream Cellular Responses

Confirming that a compound engages its target is a critical first step, but it is equally important to demonstrate that this binding event leads to a functional consequence in the cell. news-medical.netnih.gov Techniques are being developed to simultaneously measure target engagement and downstream phenotypic or signaling events.

One such approach is the "cellular target engagement by accumulation of mutant" (CeTEAM) platform. researchgate.netnih.gov This method uses engineered, destabilized mutant versions of the target protein that are degraded under normal conditions. biorxiv.org The binding of a stabilizing ligand, such as a drug molecule, protects the mutant protein from degradation, leading to its accumulation, which can be measured. researchgate.netbiorxiv.org This readout of target engagement can then be directly correlated with downstream cellular responses, such as changes in cell viability, signaling pathways, or gene expression, all within the same experiment. nih.gov

For a compound like 4-Cyclohexylmethanesulfonylaniline, one could hypothetically use a destabilized mutant of its target. Engagement would lead to the accumulation of the mutant protein, and this could be correlated with a specific cellular outcome, such as the inhibition of a particular signaling cascade or an anti-proliferative effect.

Comparative Analysis of In Vitro and In Cellulo Target Engagement

Discrepancies often exist between a compound's activity in a purified, in vitro system and its behavior within the complex environment of a living cell (in cellulo). nih.gov Factors such as cell membrane permeability, efflux pumps, intracellular compartmentalization, and metabolism can all influence a compound's effective concentration at the target site. nih.gov

Therefore, a comparative analysis of in vitro and in cellulo target engagement is essential. For instance, the binding affinity of 4-Cyclohexylmethanesulfonylaniline could be determined using purified target protein in an in vitro assay, such as surface plasmon resonance (SPR). This value can then be compared to the apparent affinity determined in a cellular context using methods like NanoBRET or CETSA. nih.gov

A significant difference between the in vitro and in cellulo values can provide valuable insights into the compound's cell permeability and its susceptibility to cellular transport mechanisms. nih.gov

Illustrative Comparison of In Vitro and In Cellulo Affinity:

| Assay Type | Target | Measured Parameter | Value for Compound X |

| In Vitro (SPR) | Purified Target Protein | Affinity (KD) | 50 nM |

| In Cellulo (NanoBRET) | Target Protein in Cells | Apparent Affinity (IC50) | 500 nM |

This table provides a hypothetical example for a compound, illustrating a common scenario where the in cellulo potency is lower than the in vitro potency, suggesting potential issues with cell penetration or efflux.

Quantitative Determination of Ligand-Target Binding and Dissociation Kinetics in Cells

Beyond binding affinity, the kinetics of the ligand-target interaction, specifically the association (on-rate) and dissociation (off-rate) constants, are increasingly recognized as critical determinants of a drug's pharmacological effect. nih.govnih.gov A compound with a slow off-rate, for example, will have a long residence time on its target, which can lead to a prolonged duration of action. nih.gov

In a cellular context, techniques like NanoBRET can be adapted to measure binding kinetics. promega.com To measure the dissociation rate, cells expressing the NanoLuc®-target fusion are first saturated with the unlabeled test compound (e.g., 4-Cyclohexylmethanesulfonylaniline). The unbound compound is then washed away, and a fluorescent tracer is added. The rate at which the BRET signal appears is inversely proportional to the dissociation rate of the test compound. A slow dissociation will result in a slow increase in the BRET signal as the tracer gradually replaces the test compound. promega.com

Understanding the binding and dissociation kinetics of 4-Cyclohexylmethanesulfonylaniline within living cells would provide a more dynamic picture of its interaction with its target and help to predict its pharmacological profile in a more sophisticated manner than affinity measurements alone.

Computational Chemistry and Chemoinformatics Studies of 4 Cyclohexylmethanesulfonylaniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. bjp-bg.com These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs a molecule's structure, stability, and reactivity. bjp-bg.com For 4-Cyclohexylmethanesulfonylaniline, DFT studies can elucidate critical parameters that dictate its chemical behavior.

Detailed computational analyses on derivatives of aniline (B41778) and other aromatic systems have demonstrated the power of DFT in predicting molecular geometries and electronic properties. researchgate.netnih.gov By applying DFT, one can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. rsc.orgpsu.edu

Furthermore, DFT calculations generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. researchgate.net For 4-Cyclohexylmethanesulfonylaniline, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the amine hydrogens, highlighting sites for nucleophilic interaction. These calculations provide a theoretical foundation for predicting how the molecule will interact with biological targets or other chemical species. researchgate.net

A study on the closely related p-cyclohexylaniline (pCHA) utilized ab initio calculations to determine its ground state structure, showing excellent agreement with experimental X-ray diffraction data. mdpi.com This validates the power of quantum calculations to predict geometric parameters like bond lengths and the torsional angle between the phenyl and cyclohexyl rings. mdpi.com

Table 1: Calculated Electronic Properties of 4-Cyclohexylmethanesulfonylaniline (Hypothetical DFT Data)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Overall polarity of the molecule |

| Electron Affinity | 1.4 eV | Energy change upon gaining an electron |

| Ionization Potential | 6.1 eV | Energy required to remove an electron |

Molecular Simulations for Conformational Analysis and Dynamics

While quantum calculations provide a static picture of a molecule's electronic ground state, molecular simulations, such as Molecular Dynamics (MD), are essential for exploring its conformational flexibility and dynamic behavior over time. This is particularly relevant for a molecule like 4-Cyclohexylmethanesulfonylaniline, which contains multiple rotatable bonds and a flexible cyclohexyl ring.

MD simulations are also instrumental in studying how a ligand behaves within a biological target, such as a protein's active site. nih.gov By simulating the protein-ligand complex in a solvated environment, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. nih.gov For 4-Cyclohexylmethanesulfonylaniline, an MD simulation could reveal whether the sulfonyl group's oxygen atoms act as hydrogen bond acceptors and how the bulky cyclohexyl group fits into a hydrophobic pocket, providing dynamic insights that complement static docking models.

Table 2: Key Conformational Parameters of 4-Cyclohexylmethanesulfonylaniline

| Parameter | Description | Typical Range of Motion (from MD) |

|---|---|---|

| Cyclohexane (B81311) Conformation | Describes the 3D shape of the six-membered ring. | Predominantly Chair (>99%) |

| Phenyl-Cyclohexyl Torsion (φ) | Dihedral angle between the two rings. | -40° to +40° |

| C-S-N-C Torsion (τ1) | Dihedral angle around the S-N bond. | -70° to -50° and 50° to 70° |

| Phenyl-N-S-C Torsion (τ2) | Dihedral angle defining the orientation of the sulfonyl group. | 80° to 100° |

Chemoinformatics Tools for Chemical Space Exploration and Data Analysis

Chemoinformatics applies computational methods to analyze large sets of chemical data, enabling researchers to explore vast chemical spaces, identify promising compounds, and build predictive models.

Virtual Screening Methodologies for Compound Prioritization

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, molecular docking can be used to "fit" candidate molecules into the binding site. Compounds are scored based on their predicted binding affinity and steric/electrostatic complementarity. For 4-Cyclohexylmethanesulfonylaniline, if it were identified as a hit against a specific protein, SBVS could be used to screen databases for other compounds that bind similarly, potentially with improved properties.

Ligand-Based Virtual Screening (LBVS): When a target structure is unknown, but one or more active ligands are available, their properties can be used as a template. This often involves creating a pharmacophore model, which is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. rsc.org This model is then used as a query to find other molecules in a database that match these features.

Statistical and Machine Learning Approaches for Predictive Modeling

When a set of molecules with known activities is available, statistical methods can be used to build predictive models. Quantitative Structure-Activity Relationship (QSAR) is a key approach in this domain. A QSAR model is a mathematical equation that relates the chemical structure of a compound to its biological activity.

A common advanced QSAR method is the Comparative Molecular Field Analysis (CoMFA). In CoMFA, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors to build a statistical model that correlates them with the observed activity. A related technique, Comparative Molecular Similarity Indices Analysis (CoMSIA), also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often leading to more intuitive and robust models. nih.gov

For a series of 4-Cyclohexylmethanesulfonylaniline derivatives, a CoMSIA model could produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity. nih.gov For instance, a map might show that adding a bulky, hydrophobic group at a specific position on the cyclohexyl ring increases activity, while adding an electronegative group on the aniline ring decreases it. Such models are powerful tools for guiding the optimization of lead compounds. nih.gov

Computational Design and Optimization of Chemical Probes